molecular formula C31H38O17 B10799217 [3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

Cat. No.: B10799217
M. Wt: 682.6 g/mol
InChI Key: BBUQNXDJRVCZTI-RUDMXATFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenuifoliside A involves multiple steps, including glycosylation and esterification reactions. The key steps include the protection of hydroxyl groups, glycosylation of the sugar moiety, and subsequent esterification with the phenolic acid . The reaction conditions typically involve the use of catalysts such as trifluoromethanesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of Tenuifoliside A is primarily based on extraction from the roots of Polygala tenuifolia. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques . This method ensures the isolation of Tenuifoliside A in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tenuifoliside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of Tenuifoliside A, such as its oxidized and reduced forms .

Properties

Molecular Formula

C31H38O17

Molecular Weight

682.6 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+

InChI Key

BBUQNXDJRVCZTI-RUDMXATFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O

Origin of Product

United States

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